The compound N-(1'-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide is a complex organic molecule that belongs to a class of compounds known for their potential pharmaceutical applications. This compound integrates multiple pharmacophores, making it a candidate for various therapeutic uses, particularly in the realm of neuropharmacology and anti-inflammatory research.
This compound can be classified under:
The synthesis of N-(1'-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide involves several key steps:
Technical details regarding the specific reagents and conditions used in these reactions are often proprietary and found in patent filings .
The molecular structure of this compound features:
Key molecular data includes:
The compound may participate in various chemical reactions typical for heterocycles:
Technical details on these reactions can be inferred from similar compounds in the literature but are not explicitly detailed for this specific compound.
The mechanism of action for N-(1'-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide primarily involves inhibition of phosphodiesterase 4B. This inhibition leads to increased levels of cyclic adenosine monophosphate (cAMP), which modulates various signaling pathways related to inflammation and neuronal activity.
Research indicates that compounds targeting PDE4B can exhibit anti-inflammatory effects and may have implications in treating conditions like chronic obstructive pulmonary disease (COPD) and depression .
Relevant analyses include spectroscopic methods (e.g., NMR, IR) to confirm structure and purity.
This compound has potential applications in:
The integration of multiple pharmacophores suggests versatility in therapeutic applications across various fields of medicine. Further research and clinical trials would be necessary to fully elucidate its efficacy and safety profile.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4